4-Bromo-N-(methoxymethyl)aniline
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Overview
Description
4-Bromo-N-(methoxymethyl)aniline is an organic compound characterized by the presence of a bromine atom and a methoxymethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the protection of the aniline nitrogen using tert-butylsilyl (TBS) protection, followed by bromination using bromine in acetic acid . The methoxymethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 4-Bromo-N-(methoxymethyl)aniline may involve large-scale bromination and protection reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) is preferred due to its lower toxicity and environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-(methoxymethyl)aniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(methoxymethyl)aniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions through its chemical reactivity and binding affinity.
Comparison with Similar Compounds
4-Bromoaniline: Shares the bromine atom but lacks the methoxymethyl group.
4-Methoxyaniline: Contains the methoxy group but lacks the bromine atom.
2-Bromo-4-methoxyaniline: Similar structure with bromine and methoxy groups at different positions.
Biological Activity
4-Bromo-N-(methoxymethyl)aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine substitution and methoxymethyl group, may exhibit various pharmacological properties, including antibacterial and anticancer activities.
- Chemical Formula : C14H14BrNO
- Molecular Weight : 292.17 g/mol
- CAS Number : 175357-73-0
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant biological activities. The presence of the bromine atom and the methoxymethyl group can enhance the compound's interaction with biological targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that compounds with a similar structure possess antimicrobial properties. For instance, derivatives of aniline and sulfonamide have been investigated for their ability to inhibit bacterial growth. The specific mechanism of action for this compound may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of related compounds has been documented in various studies. For example, benzenesulfonamide derivatives have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may contribute to enhanced selectivity and potency against specific cancer types.
Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of brominated anilines found that this compound exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies on the cytotoxic effects of various aniline derivatives revealed that this compound demonstrated significant cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cell lines, as evidenced by increased levels of caspase-3 activity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascade activation.
- Cell Cycle Arrest : Disruption of cell cycle progression at various checkpoints.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-bromo-N-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10BrNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-5,10H,6H2,1H3 |
InChI Key |
BZGXOQLEZMGHIE-UHFFFAOYSA-N |
Canonical SMILES |
COCNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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